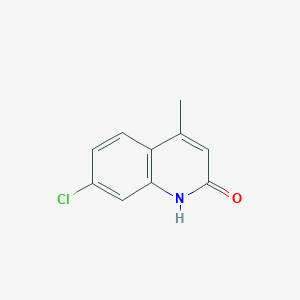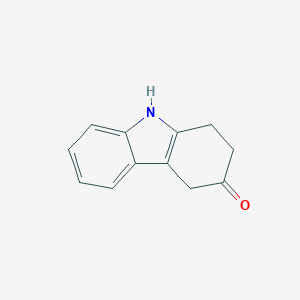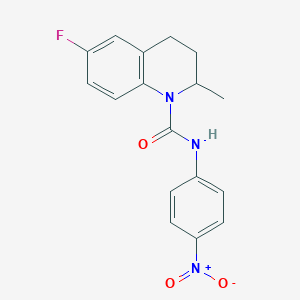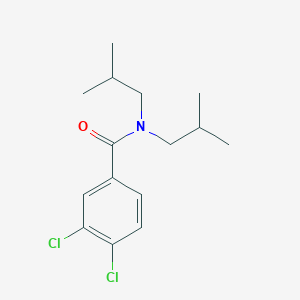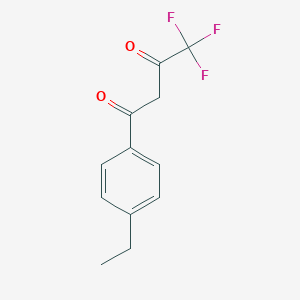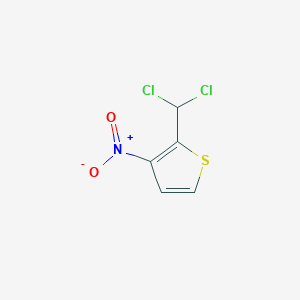
2-(Dichloromethyl)-3-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-3-nitrothiophene is a chemical compound that is widely used in scientific research. It is a member of the thiophene family and is known for its unique properties.
Scientific Research Applications
2-(Dichloromethyl)-3-nitrothiophene has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of other compounds. It is also used as a reagent in organic synthesis reactions. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mechanism Of Action
The exact mechanism of action of 2-(Dichloromethyl)-3-nitrothiophene is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and other microorganisms. It may also interact with certain enzymes and proteins, leading to the disruption of cellular processes.
Biochemical And Physiological Effects
Studies have shown that 2-(Dichloromethyl)-3-nitrothiophene has a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Dichloromethyl)-3-nitrothiophene in lab experiments is its versatility. It can be used as a building block for the synthesis of a wide range of compounds, making it a valuable tool for organic chemists. Additionally, it has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using 2-(Dichloromethyl)-3-nitrothiophene is its toxicity. It can be harmful if ingested or inhaled, and caution should be exercised when handling it.
Future Directions
There are several future directions for research on 2-(Dichloromethyl)-3-nitrothiophene. One area of interest is the development of new antimicrobial agents based on the structure of 2-(Dichloromethyl)-3-nitrothiophene. Another area of interest is the investigation of its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(Dichloromethyl)-3-nitrothiophene and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-(Dichloromethyl)-3-nitrothiophene involves a multi-step process that requires careful attention to detail. The starting materials for the synthesis are 3-nitrothiophene and chloroacetyl chloride. The reaction between these two compounds is carried out in the presence of a catalyst such as aluminum chloride or zinc chloride. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
properties
CAS RN |
175731-00-7 |
|---|---|
Product Name |
2-(Dichloromethyl)-3-nitrothiophene |
Molecular Formula |
C5H3Cl2NO2S |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-(dichloromethyl)-3-nitrothiophene |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5(7)4-3(8(9)10)1-2-11-4/h1-2,5H |
InChI Key |
VOFPPKLWROYODF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1[N+](=O)[O-])C(Cl)Cl |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])C(Cl)Cl |
synonyms |
2-(dichloroMethyl)-3-nitrothiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



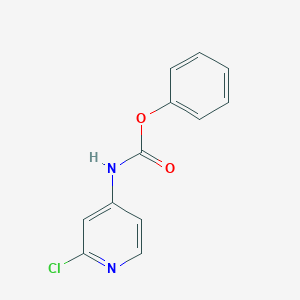

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
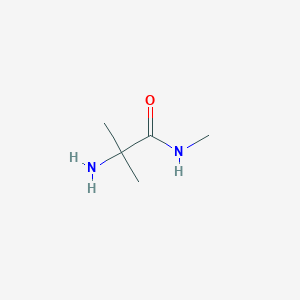
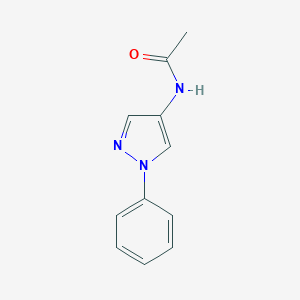
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)



